molecular formula C19H16FNO3S2 B15100772 (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15100772
M. Wt: 389.5 g/mol
InChI Key: HTKWLTBYEAQMFL-BOPFTXTBSA-N
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Description

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 4-fluorophenylthiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group or the thiazolidinone ring, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, thiazolidinone derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. This compound may be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Thiazolidinones have been studied for their anti-inflammatory, antidiabetic, and neuroprotective properties.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-methoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(4-ethoxybenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the ethoxy and methoxy groups, along with the fluorophenyl and thioxo groups, provides a distinct profile that can be exploited for various applications.

Properties

Molecular Formula

C19H16FNO3S2

Molecular Weight

389.5 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16FNO3S2/c1-3-24-15-9-4-12(10-16(15)23-2)11-17-18(22)21(19(25)26-17)14-7-5-13(20)6-8-14/h4-11H,3H2,1-2H3/b17-11-

InChI Key

HTKWLTBYEAQMFL-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)OC

Origin of Product

United States

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